2,3-Dichloropyridine-5-boronic acid
Overview
Description
2,3-Dichloropyridine-5-boronic acid is an organic compound with the molecular formula C5H4BCl2NO2. It is a boronic acid derivative of dichloropyridine, characterized by the presence of two chlorine atoms and a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its stability, solubility, and the conditions under which it is used.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign . Its efficacy and stability can be tailored for application under specific SM coupling conditions .
Biochemical Analysis
Biochemical Properties
2,3-Dichloropyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential for the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex, leading to the formation of a new carbon-carbon bond . Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For instance, it may inhibit or activate specific kinases, leading to alterations in downstream signaling events. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors or other regulatory proteins. These changes can impact cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes that contain boron-binding sites. By binding to these sites, the compound can prevent the enzyme from interacting with its natural substrates, leading to a decrease in enzyme activity. Additionally, this compound can activate certain enzymes by stabilizing their active conformations. This compound may also influence gene expression by binding to regulatory proteins and altering their ability to interact with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable when stored under inert atmosphere at low temperatures . Prolonged exposure to light or air can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the organism. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze boron-containing compounds. The compound can be metabolized by enzymes such as boron hydrolases, which break down the boronic acid group into smaller metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound may affect the activity of other metabolic enzymes by binding to their active sites and altering their function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . Targeting signals or post-translational modifications may direct this compound to these specific locations, where it can exert its biochemical effects. The activity and function of the compound can be affected by its subcellular localization, as different cellular environments can influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropyridine-5-boronic acid typically involves the borylation of 2,3-dichloropyridine. One common method is the palladium-catalyzed borylation reaction, where 2,3-dichloropyridine is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
2,3-Dichloropyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Another dichloropyridine derivative, but with chlorine atoms at different positions.
2,6-Dichloropyridine: Similar structure but with chlorine atoms at the 2 and 6 positions.
3,5-Dichloropyridine: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2,3-Dichloropyridine-5-boronic acid is unique due to the presence of both chlorine atoms and a boronic acid group on the pyridine ring, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYUOQTLCPXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671959 | |
Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-15-0 | |
Record name | B-(5,6-Dichloro-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloropyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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